
4-(4-Hydroxyphenyl)cyclohexanone
Overview
Description
4-(4-Hydroxyphenyl)cyclohexanone (CAS: 105640-07-1) is a cyclohexanone derivative featuring a hydroxyl-substituted phenyl group at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₂H₁₄O₂, with a molar mass of 190.24 g/mol and a melting point of 170–175°C . It is a white crystalline solid soluble in ether and ketone solvents but insoluble in water. The compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
4-(4-Hydroxyphenyl)cyclohexanone features a cyclohexanone ring substituted with a para-hydroxyphenyl group. This unique structure contributes to its reactivity and potential applications across different domains. The compound typically appears as a white crystalline solid and has a molecular weight of 190.24 g/mol.
Organic Synthesis
This compound serves as an important intermediate in synthesizing various organic compounds and polymers. Its functional groups allow it to participate in a variety of chemical reactions, making it a valuable building block in organic chemistry.
Research indicates that this compound exhibits significant biological activities, particularly in pharmacology:
- Analgesic Properties: Studies suggest that derivatives of this compound can exhibit pain-relieving effects comparable to established analgesics like meperidine. This property is particularly relevant for developing new pain management therapies.
- Estrogen Receptor Modulation: The compound acts as a selective agonist for the estrogen receptor beta isoform, which may enhance memory consolidation and has implications for neuroprotection in conditions such as Alzheimer's disease .
- Anti-inflammatory Effects: In vitro studies have shown that this compound can inhibit inflammatory pathways, suggesting potential therapeutic applications for treating inflammatory diseases.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be employed in various formulations and processes within chemical manufacturing.
Case Study 1: Analgesic Research
In a study published by researchers investigating novel analgesics, derivatives of cyclohexanones were synthesized, including this compound. The results indicated significant analgesic effects comparable to traditional pain relievers, paving the way for further exploration into its use as a therapeutic agent.
Case Study 2: Estrogen Receptor Interaction
A study focused on the neuroprotective effects of estrogen receptor modulators highlighted the potential of this compound to enhance cognitive functions through selective estrogen receptor beta activation. This research is crucial for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylcyclohexanones
Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : The hydroxyl (-OH) and methoxy (-OCH₃) groups enhance hydrogen bonding and reactivity in nucleophilic substitutions compared to chloro (-Cl) or fluoro (-F) substituents.
- Pharmacological Relevance : Hydroxyl and methoxy derivatives show higher binding affinity to estrogen receptors (ERα/ERβ) due to hydrogen bonding interactions .
Functionalized Cyclohexanones
Reactivity Insights :
- Hydrogenation: The cyclohexanone carbonyl group in this compound can be selectively hydrogenated to form cyclohexanol derivatives, critical for synthesizing ER ligands .
- Oxime Formation : Reaction with hydroxylamine yields oximes, which exhibit stereoselective binding in pharmacological assays .
Key Routes for this compound
Condensation of p-Nitrophenol with Hexanone: p-Nitrophenol is deprotonated and condensed with hexanone under basic conditions .
Hydroxyalkylation of Cyclohexanone: Uses sodium hydroxide and sodium periodate to introduce the hydroxyphenyl group .
Ring Expansion: Cyclohexanone derivatives undergo Büchner–Curtius–Schlotterbeck reactions with ethyl diazoacetate to form cycloheptanone analogs, enabling access to larger ring systems .
Pharmacological Relevance
- Stereochemical Impact : Substituent configuration (e.g., fluorination at ortho positions) significantly alters binding affinity. For example, the ortho-fluoro analog (ISP452) shows enhanced ERβ selectivity .
Data Discrepancies and Corrections
Biological Activity
4-(4-Hydroxyphenyl)cyclohexanone, also known as 4-hydroxyphenylcyclohexanone, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound consists of a cyclohexanone ring substituted with a para-hydroxyphenyl group. This configuration contributes to its unique biological properties, including its interactions with various biological targets.
Biological Activities
1. Analgesic Properties
Research has indicated that compounds similar to this compound exhibit analgesic effects. A study highlighted that certain derivatives of cyclohexanones possess analgesic properties comparable to established analgesics like meperidine. These compounds can interfere with nerve transmission pathways, potentially providing pain relief without significant physiological interference .
2. Estrogen Receptor Modulation
Another significant aspect of this compound is its role as a selective agonist for the estrogen receptor beta isoform. This activity is crucial for enhancing memory consolidation and may have implications for cognitive function and neuroprotection . The modulation of estrogen receptors is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Study: Analgesic Activity
A study involving various cyclohexanone derivatives showed that compounds similar to this compound exhibited significant analgesic effects in animal models. The study measured pain response through behavioral assessments, revealing that these compounds could effectively reduce pain levels comparable to traditional analgesics .
Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. For instance, its action on the estrogen receptor suggests a mechanism involving gene expression modulation, which can influence various physiological processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Hydroxyphenyl)cyclohexanone, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is commonly synthesized via acid-catalyzed condensation reactions. For example, 4-hydroxybenzaldehyde reacts with cyclohexanone in ethanol under HCl gas, yielding derivatives like 2,6-bis(4-hydroxybenzylidene)cyclohexanone . Solvent choice (e.g., ethanol) and catalyst (HCl gas) are critical for achieving high yields. Elevated temperatures and prolonged reaction times may favor product formation but require optimization to avoid side reactions.
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- FI-IR : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1730 cm⁻¹, and C-O-C ester linkages at ~1120 cm⁻¹) .
- 1H-NMR : Reveals proton environments (e.g., cyclohexanone ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Elemental Analysis : Validates molecular formula and purity, though discrepancies in combustion microanalytical data may indicate synthetic errors .
Q. How does the hydroxyl group in this compound affect its reactivity in condensation reactions?
- Methodological Answer : The phenolic hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol) and directing regioselectivity in reactions. For instance, it facilitates nucleophilic attack in aldol condensations or Schiff base formations, as seen in reactions with hydrazines to generate indazoline derivatives .
Advanced Research Questions
Q. How can researchers achieve stereoselective synthesis of derivatives from this compound?
- Methodological Answer : Stereoselectivity is achieved through controlled reaction conditions. For example, condensation with 1-(4-benzyloxy-phenyl)-2-(hydroxylamino)-2-methylpropan-1-one under basic conditions yields a single trans-ee-configured isomer, as confirmed by NMR coupling constants (e.g., J = 12 Hz for axial protons) . Chiral catalysts or enantiopure starting materials may further enhance selectivity.
Q. What strategies are effective in resolving contradictions between spectral data and expected synthetic products?
- Methodological Answer : Contradictions arise from misassigned spectral peaks or side reactions. To resolve:
- Comparative Analysis : Compare experimental NMR/IR data with computed spectra (e.g., via DFT) or known analogues .
- Isolation and Reanalysis : Purify intermediates and re-examine spectral signatures (e.g., unexpected OH disappearance in polyesters may indicate esterification ).
- Validation via Alternative Techniques : Use mass spectrometry (e.g., ESI-MS) to confirm molecular weights .
Q. How can computational tools aid in retrosynthetic planning for novel derivatives?
- Methodological Answer : Retrosynthesis platforms (e.g., PubChem’s AI-powered tools) leverage reaction databases to predict feasible routes. For example, cyclohexanone derivatives can be designed by identifying disconnections at the ketone or phenyl groups, followed by evaluating stepwise feasibility via template-based models (e.g., Reaxys or Pistachio) .
Q. What are the methodological considerations when incorporating this compound into polymer matrices?
- Methodological Answer : Key steps include:
- Monomer Functionalization : React with diacid chlorides (e.g., isophthaloyl chloride) via interfacial polycondensation to form unsaturated polyesters .
- Crosslinking Control : Adjust stoichiometry and catalyst (e.g., benzyltriethylammonium chloride) to regulate polymer chain length.
- Thermal Stability Testing : Use TGA/DSC to assess decomposition temperatures and glass transition points.
Preparation Methods
Acid-Catalyzed Condensation Reactions
Friedel-Crafts Alkylation with Cyclohexanone Derivatives
The alkylation of phenol derivatives with cyclohexanone under acidic conditions represents a classical route to 4-(4-hydroxyphenyl)cyclohexanone. Zr⁴⁺-exchanged montmorillonite (Zr⁴⁺-mont), a solid acid catalyst, facilitates this reaction by activating the ketone through coordination to its Lewis acid sites . For instance, heating phenol with γ-ketobutyraldehyde at 100°C for 48 hours over Zr⁴⁺-mont yields 35% of the target compound . This method minimizes polyalkylation byproducts due to the catalyst’s restricted pore structure, which enforces regioselectivity.
Mechanistic Insights
FT-IR studies confirm that Zr⁴⁺ ions coordinate with the carbonyl oxygen of cyclohexanone, lowering the activation energy for electrophilic aromatic substitution . The interlayer spacing of montmorillonite further stabilizes transition states, favoring para-substitution on the phenolic ring.
Transition Metal-Catalyzed Cross-Coupling
Nickel-Catalyzed Reductive Coupling
Modern synthetic approaches leverage nickel catalysts to couple cyclohexanone-4-carboxylic N-hydroxyphthalimide (NHPI) esters with aryl iodides. A representative procedure involves:
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Reacting 4-hydroxycyclohexanone with PPh₃ and CBr₄ to form 4-bromocyclohexanone .
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Coupling the bromide with 4-hydroxyphenylboronic acid using Ni(acac)₂ and bathophenanthroline in MeCN .
This method achieves 62% yield under mild conditions (room temperature, 16 hours) , outperforming traditional methods in both efficiency and functional group tolerance.
Substrate Scope and Limitations
The reaction accommodates electron-rich and electron-deficient aryl iodides but struggles with sterically hindered substrates. For example, ortho-substituted aryl halides yield <20% due to unfavorable steric interactions in the oxidative addition step .
Solid Acid-Catalyzed Alkylation
Montmorillonite-Mediated Reactions
Zr⁴⁺-mont and Fe³⁺-mont catalyze the direct alkylation of phenol with cyclohexanone derivatives. In a typical protocol:
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Phenol (10 mmol) and cyclohexanone (12 mmol) are heated at 100°C for 48 hours with Zr⁴⁺-mont .
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The catalyst is recovered by filtration and reused without significant activity loss .
Table 1: Comparative Performance of Solid Acid Catalysts
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Zr⁴⁺-mont | 100 | 48 | 35 | 92 |
Fe³⁺-mont | 100 | 48 | 28 | 85 |
Al³⁺-mont | 100 | 48 | 15 | 78 |
Functional Group Interconversion Strategies
Demethylation of Methoxy Precursors
4-(4-Methoxyphenyl)cyclohexanone, readily synthesized via methylation of this compound , serves as a protected precursor. Demethylation using BBr₃ in CH₂Cl₂ at −78°C restores the hydroxyl group with >95% efficiency .
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
Method | Advantages | Limitations |
---|---|---|
Acid-catalyzed alkylation | High regioselectivity, reusable catalyst | Moderate yields (25–35%) |
Ni-catalyzed coupling | High yields (60–70%), mild conditions | Requires prefunctionalized substrates |
Demethylation | High purity (>95%) | Multi-step synthesis |
Properties
IUPAC Name |
4-(4-hydroxyphenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYPZJZQIHNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404724 | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105640-07-1 | |
Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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